![molecular formula C27H21N3O2S2 B3001798 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide CAS No. 864859-79-0](/img/structure/B3001798.png)
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide
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Overview
Description
The compound “N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-naphthamide” is a complex organic molecule that contains several functional groups including a benzothiazole, a tetrahydrothienopyridine, and a naphthamide . These functional groups suggest that this compound may have interesting chemical and biological properties.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzothiazole derivatives are often synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Activity
Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibitors : Research has shown that certain compounds with a benzothiazole ring, related to the chemical structure , exhibit significant inhibition of PI3Kα and mTOR, with potential applications in cancer therapy (Stec et al., 2011).
Synthesis of Aminothiazoles and Related Compounds : Investigations into the synthesis of various thiazole derivatives, including those with structures similar to our compound of interest, indicate potential applications in anti-inflammatory treatments (Thabet et al., 2011).
Anticancer Evaluation : Pyridine-3-Carbonitrile derivatives, structurally related to the specified compound, have shown anticancer properties, particularly against breast cancer cell lines (Mansour et al., 2021).
Heterocyclic Synthesis Applications : The synthesis of various heterocyclic compounds, including thieno[2,3-b]pyridine derivatives that bear resemblance to the chemical , has been explored for potential pharmaceutical applications (Hussein et al., 2009).
Pharmacological and Chemical Properties
Antibacterial and Antifungal Activities : Studies have shown that certain thiazol-2-yl and pyrrolidin-2-one derivatives, similar in structure to the specified compound, exhibit antibacterial and antifungal activities (Patel & Patel, 2015).
Chemical Sensing Applications : Research into colorimetric chemosensors incorporating benzothiazole and pyridine moieties suggests potential applications in detecting ions like Hg2+ and Zn2+ (Dhaka et al., 2019).
Organic Light Emitting Diodes (OLEDs) : Aryl substituted 2,6-di(thiazol-2-yl)pyridines, structurally related to the specified compound, have been synthesized and investigated for their potential use in OLEDs (Choroba et al., 2019).
Anticancer Agents with Low Toxicity : Some benzothiazol-2-yl compounds have been evaluated for their anticancer effects, demonstrating efficacy as PI3K inhibitors and anticancer agents with reduced toxicity (Xie et al., 2015).
Antimicrobial Activity : Novel sulphonamide derivatives, including benzo[d]thiazol-2-yl compounds, have shown promising antimicrobial activity, indicating their potential as therapeutic agents (Fahim & Ismael, 2019).
Synthesis of Pyrano[2,3-d]Thiazole and Related Derivatives : Cyclocondensation techniques have been used to synthesize various thiazole derivatives, suggesting their utility in creating new pharmacologically active compounds (Ali et al., 2008).
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzothiazole and thienopyridine derivatives, have been found to exhibit a broad range of biological activities . They have been reported to interact with various enzymes and receptors, influencing numerous biochemical pathways.
Mode of Action
Benzothiazole derivatives have been reported to exhibit anti-inflammatory activity through the inhibition of prostaglandin biosynthesis . This suggests that the compound might interact with its targets, leading to changes in their normal functioning and subsequently affecting the associated biochemical pathways.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given that it potentially inhibits the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 . By inhibiting this process, the compound could potentially reduce inflammation and pain.
Result of Action
Based on the potential anti-inflammatory activity, it can be hypothesized that the compound might reduce inflammation at the molecular and cellular levels by inhibiting the biosynthesis of prostaglandins .
properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N3O2S2/c1-16(31)30-14-13-20-23(15-30)34-27(24(20)26-28-21-11-4-5-12-22(21)33-26)29-25(32)19-10-6-8-17-7-2-3-9-18(17)19/h2-12H,13-15H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJVKJGLIHLUEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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